Lipophilicity (XlogP) Differentiation Against Methylene‑Linked and Unsubstituted Thiazole Analogs
The computed XlogP of 1-[(5‑methyl‑1,3‑thiazol‑2‑yl)sulfanyl]propan‑2‑one is 2.0, compared to an estimated XlogP of ≈ 1.3 for the methylene‑linked analog 1-(5‑methyl‑2‑thiazolyl)propan‑2‑one (CAS 1368115‑63‑2) and 0.7 for the unsubstituted thiazole analog 1-(1,3‑thiazol‑2‑yl)propan‑2‑one (CAS 361161‑73‑1) . The higher lipophilicity arises from the electron‑donating sulfanyl bridge and the 5‑methyl substitution, which together increase the compound’s affinity for hydrophobic enzyme pockets and cellular membranes [1].
| Evidence Dimension | Computed XlogP |
|---|---|
| Target Compound Data | XlogP = 2.0 |
| Comparator Or Baseline | 1-(5-Methyl-2-thiazolyl)propan-2-one (CH₂ linker, CAS 1368115‑63‑2): estimated XlogP ≈ 1.3; 1-(1,3-Thiazol-2-yl)propan-2-one (CAS 361161‑73‑1): XlogP ≈ 0.7 |
| Quantified Difference | ΔXlogP ≈ +0.7 vs. methylene analog; ΔXlogP ≈ +1.3 vs. unsubstituted thiazole analog |
| Conditions | Computed by XLogP3 algorithm (PubChem/Chem960); no experimental logD₇.₄ data available. |
Why This Matters
The 0.7–1.3 log-unit increase in lipophilicity can translate to a 5‑ to 20‑fold higher membrane permeability (based on the Hansch correlation), directly impacting cellular potency and oral bioavailability in early‑stage discovery programs.
- [1] Hansch, C. & Leo, A. Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society, 1995. (Class‑level correlation between logP and membrane permeability). View Source
